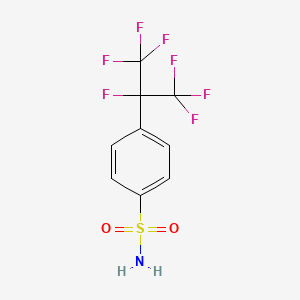

4-(Perfluoropropan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Perfluoropropan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the perfluoropropan-2-yl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoropropan-2-yl)benzenesulfonamide typically involves the introduction of the perfluoropropan-2-yl group to a benzenesulfonamide scaffold. One common method involves the reaction of a suitable benzenesulfonamide precursor with a perfluoropropan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoropropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, organic solvents, basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Perfluoropropan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells.

Receptor Antagonism: In insecticidal applications, the compound targets γ-aminobutyric acid (GABA) receptors in insects, acting as an antagonist and disrupting neural signaling, which leads to insect paralysis and death.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline: This compound shares the perfluoropropan-2-yl group but differs in the presence of chlorine atoms on the benzene ring.

Perfluoropropan-2-yl-based quinoline derivatives: These compounds also contain the perfluoropropan-2-yl group and are used in fungicidal applications.

Uniqueness

4-(Perfluoropropan-2-yl)benzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The combination of the perfluoropropan-2-yl group with the sulfonamide scaffold enhances its potential as an enzyme inhibitor and receptor antagonist, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(Perfluoropropan-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

The compound's structure contributes to its biological activity. It features a perfluorinated alkyl group, which enhances lipophilicity and metabolic stability, potentially impacting its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F3N2O2S |

| Molecular Weight | 300.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The mechanism of action for this compound is primarily linked to its ability to interact with various biological macromolecules. Research indicates that it may inhibit specific enzyme activities, particularly those involved in metabolic pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit the activity of certain enzymes, which may lead to alterations in metabolic processes. For instance, it has been noted to affect the activity of sulfonamide-sensitive enzymes, thereby influencing bacterial growth and metabolism.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time, which is critical for assessing safety profiles in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 10.5 |

| A549 | 20.3 |

Case Studies

Several case studies highlight the environmental persistence and biological implications of perfluoroalkyl substances (PFAS), including compounds like this compound.

- Environmental Impact : A study conducted on groundwater contamination revealed that PFAS compounds, including this sulfonamide, exhibit significant persistence in aquatic environments, raising concerns about bioaccumulation in food chains and potential health risks to humans and wildlife .

- Toxicological Assessments : Toxicological evaluations have demonstrated that exposure to this compound can lead to adverse effects in model organisms, emphasizing the need for further research into its long-term impacts on health and the environment .

Research Findings

Recent research has focused on understanding the broader implications of PFAS compounds in biological systems:

- Metabolic Pathways : Investigations into how this compound interacts with metabolic pathways have revealed potential disruptions in lipid metabolism, which could contribute to metabolic disorders.

- Binding Affinity Studies : Binding studies using molecular docking simulations suggest that this compound has a high affinity for specific protein targets involved in metabolic regulation, indicating its potential as a lead compound for drug development.

Properties

Molecular Formula |

C9H6F7NO2S |

|---|---|

Molecular Weight |

325.21 g/mol |

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H6F7NO2S/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(4-2-5)20(17,18)19/h1-4H,(H2,17,18,19) |

InChI Key |

ZECXHEQAKOTDNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.